molecular formula C18H21ClN4OS B11974449 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11974449
M. Wt: 376.9 g/mol
InChI Key: NBLWXTWMIFLPCA-UDWIEESQSA-N
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Description

2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorobenzyl group and a thiophene ring attached to an acetohydrazide moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.

    Preparation of the Hydrazide: The intermediate is then reacted with acetohydrazide to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with thiophene-2-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazide moiety, converting it to the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its pharmacological properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on various biological targets.

    Chemical Research: It serves as a precursor or intermediate in the synthesis of other complex organic molecules.

    Industrial Applications: The compound may be used in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and the hydrazide moiety are known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
  • 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(E)-(2,6-dichlorophenyl)methylene]acetohydrazide
  • 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(E)-1H-indol-3-ylmethylene]acetohydrazide

Uniqueness: The uniqueness of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide lies in its specific structural features, such as the presence of the thiophene ring and the specific substitution pattern on the piperazine ring

Properties

Molecular Formula

C18H21ClN4OS

Molecular Weight

376.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H21ClN4OS/c19-17-6-2-1-4-15(17)13-22-7-9-23(10-8-22)14-18(24)21-20-12-16-5-3-11-25-16/h1-6,11-12H,7-10,13-14H2,(H,21,24)/b20-12+

InChI Key

NBLWXTWMIFLPCA-UDWIEESQSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CS3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CS3

solubility

54.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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